molecular formula C14H9ClN2S B11847187 6-Chloro-2-phenylquinazoline-4(3H)-thione

6-Chloro-2-phenylquinazoline-4(3H)-thione

Cat. No.: B11847187
M. Wt: 272.8 g/mol
InChI Key: NKBWDXARFHPOHF-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinazoline-4(3H)-thione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and antibacterial properties .

Preparation Methods

The synthesis of 6-Chloro-2-phenylquinazoline-4(3H)-thione typically involves the cyclization of 2-(benzylamino)benzamide under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

6-Chloro-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

Comparison with Similar Compounds

6-Chloro-2-phenylquinazoline-4(3H)-thione can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8 g/mol

IUPAC Name

6-chloro-2-phenyl-1H-quinazoline-4-thione

InChI

InChI=1S/C14H9ClN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)

InChI Key

NKBWDXARFHPOHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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